4-ethoxy-N-(2-ethylphenyl)naphthalene-1-sulfonamide
Description
4-ethoxy-N-(2-ethylphenyl)naphthalene-1-sulfonamide is a chemical compound with a complex structure, characterized by the presence of an ethoxy group, an ethylphenyl group, and a naphthalene sulfonamide moiety
Properties
IUPAC Name |
4-ethoxy-N-(2-ethylphenyl)naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-3-15-9-5-8-12-18(15)21-25(22,23)20-14-13-19(24-4-2)16-10-6-7-11-17(16)20/h5-14,21H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOCJTQHVCPRDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-ethylphenyl)naphthalene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: Nitration of naphthalene to form nitronaphthalene.
Reduction: Reduction of nitronaphthalene to form aminonaphthalene.
Sulfonation: Sulfonation of aminonaphthalene to form naphthalene sulfonamide.
Ethoxylation: Introduction of the ethoxy group through an ethoxylation reaction.
Substitution: Substitution reaction to introduce the 2-ethylphenyl group.
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